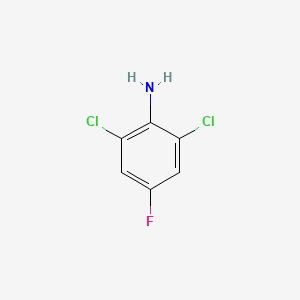

2,6-Dicloro-4-fluoroanilina

Descripción general

Descripción

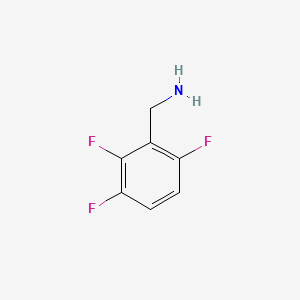

2,6-Dichloro-4-fluoroaniline is a halogenated aniline derivative, which is a compound characterized by the presence of chlorine and fluorine atoms attached to an aromatic ring that also contains an amino group. Although the provided papers do not directly discuss 2,6-dichloro-4-fluoroaniline, they provide insights into closely related compounds, which can help infer some of the properties and reactions of 2,6-dichloro-4-fluoroaniline.

Synthesis Analysis

The synthesis of related halogenated aniline compounds often involves the use of halogenated anilines as starting materials. For instance, the synthesis of a series of quinolines described in one of the papers uses 3-chloro-4-fluoroaniline as a precursor, which undergoes an O,N-exchange reaction followed by intramolecular cyclocondensation to yield the desired quinolines . This suggests that 2,6-dichloro-4-fluoroaniline could potentially be synthesized through similar methods, such as nucleophilic aromatic substitution or via a diazonium salt intermediate.

Molecular Structure Analysis

The molecular structure of halogenated anilines is typically characterized by the presence of halogen atoms that can influence the geometry and electronic distribution of the aromatic ring. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline is determined to be monoclinic with specific cell parameters, and the presence of classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions, is noted . This information can be extrapolated to suggest that 2,6-dichloro-4-fluoroaniline may also exhibit similar intermolecular interactions and crystal packing influenced by its halogen substituents.

Chemical Reactions Analysis

The reactivity of halogenated anilines can be quite diverse, depending on the nature of the substituents and the reaction conditions. The paper on the synthesis of quinolines indicates that the halogenated aniline used can participate in cyclocondensation reactions and can be further functionalized through Sonogashira cross-coupling reactions . This implies that 2,6-dichloro-4-fluoroaniline could also be a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 2,6-dichloro-4-fluoroaniline, they do offer insights into the properties of structurally similar compounds. For instance, the crystal structure of 2,6-dichloro-4-nitroaniline reveals information about bond distances and angles, which can be related to the resonance structures and hybridization states of the molecule . By analogy, 2,6-dichloro-4-fluoroaniline is likely to have a planar aromatic ring with the amino group slightly twisted out of the plane due to steric hindrance from the halogen atoms. The presence of halogens is also expected to affect the compound's melting point, solubility, and density.

Aplicaciones Científicas De Investigación

Farmacéuticos

2,6-Dicloro-4-fluoroanilina: es un intermedio valioso en la industria farmacéutica. Sirve como precursor para sintetizar varios compuestos terapéuticos. Sus derivados se exploran por su potencial como ingredientes farmacéuticos activos (API) en medicamentos diseñados para tratar diversas afecciones médicas .

Agricultura

En el sector agrícola, este compuesto se utiliza en la síntesis de agroquímicos, particularmente como intermedio en la producción de quinolonas sintéticas . Estas quinolonas son cruciales para desarrollar productos de protección de plantas que protegen los cultivos contra plagas y enfermedades.

Ciencia de materiales

El papel de This compound en la ciencia de los materiales está relacionado con su uso en la creación de polímeros y monómeros con funcionalidades específicas . Su incorporación en los materiales puede impartir propiedades deseadas como mayor durabilidad o resistencia química especializada.

Síntesis química

Como bloque de construcción en química orgánica, This compound participa en la construcción de estructuras moleculares complejas. Es un reactivo clave en varias vías sintéticas, contribuyendo al desarrollo de nuevas entidades químicas con posibles aplicaciones en múltiples industrias .

Ciencia ambiental

Los derivados de este compuesto se investigan por su impacto ambiental, particularmente en la detección y análisis de contaminantes. Su papel en el monitoreo ambiental es crucial para mantener la salud del ecosistema y garantizar el cumplimiento de las normas de seguridad .

Química analítica

En química analítica, This compound se utiliza en el desarrollo de métodos analíticos para la identificación y cuantificación de sustancias. Puede emplearse como un estándar o compuesto de referencia en técnicas como RMN, HPLC, LC-MS y UPLC, ayudando en el análisis preciso de muestras complejas .

Bioquímica

Las aplicaciones bioquímicas de This compound incluyen su uso como reactivo en investigación de biología molecular y proteómica. Puede formar parte de ensayos y protocolos experimentales que exploran la estructura y función de las moléculas biológicas .

Investigación médica

En la investigación médica, This compound es un material de partida para los procesos de desarrollo de fármacos. Es fundamental en la síntesis de nuevos candidatos a fármacos que se prueban por su eficacia y seguridad en el tratamiento de diversas afecciones de salud .

Safety and Hazards

Direcciones Futuras

The future directions of 2,6-Dichloro-4-fluoroaniline research could involve its use in the detection of pesticides . A study has shown that a luminescent nanocluster constructed from a flexible Schiff base ligand shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide . This could be used to quantitatively analyze the concentrations of this pesticide in fruit extracts .

Mecanismo De Acción

Mode of Action

It’s known that anilines can undergo various chemical reactions, including nucleophilic substitution . The presence of halogens (chlorine and fluorine) in the compound may influence its reactivity and interaction with its targets.

Biochemical Pathways

Anilines can participate in various biochemical processes, including the formation of schiff bases and other complex structures . The compound’s influence on these pathways can lead to downstream effects, which require further investigation.

Action Environment

The action of 2,6-Dichloro-4-fluoroaniline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . .

Propiedades

IUPAC Name |

2,6-dichloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUYKCFMKMZTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378834 | |

| Record name | 2,6-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344-19-4 | |

| Record name | 2,6-Dichloro-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-fluorobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-fluorobenzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE7C2958V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

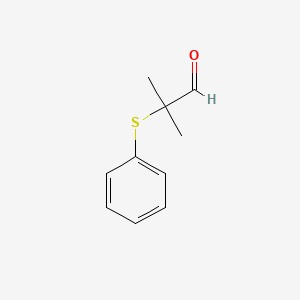

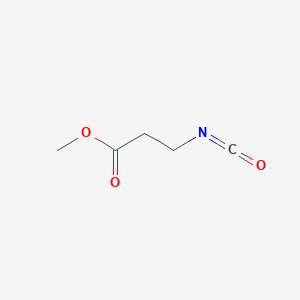

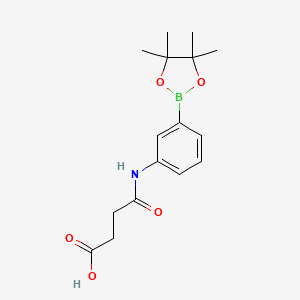

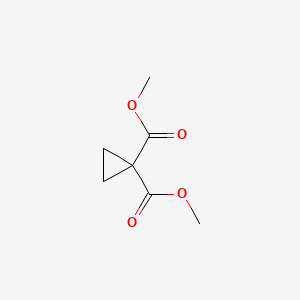

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

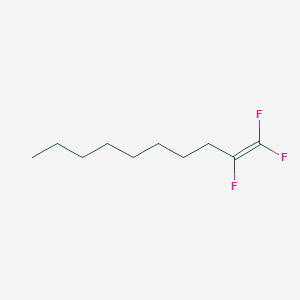

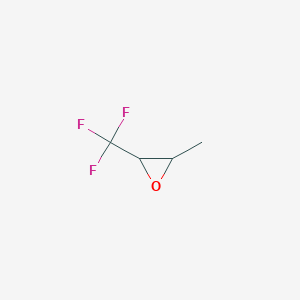

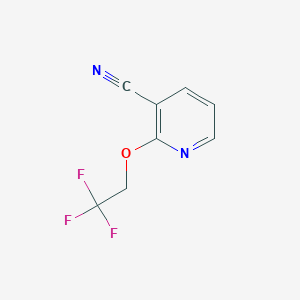

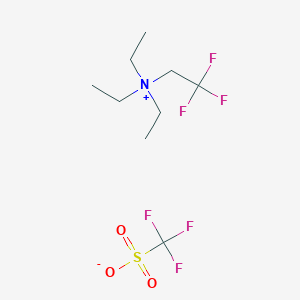

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.